Cas no 52-86-8 (Haloperidol)

Haloperidol 化学的及び物理的性質

名前と識別子

-

- Haloperidol

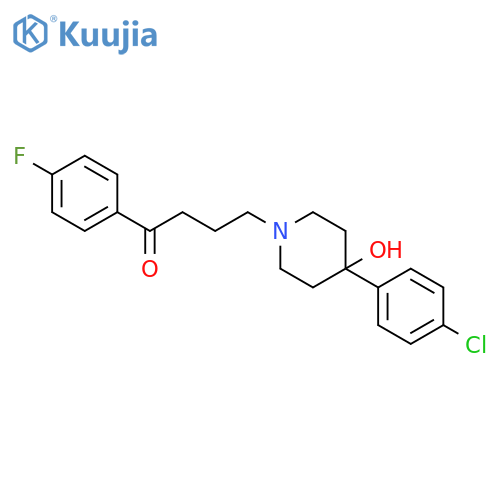

- 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanon

- 4-(4-(para-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone

- 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4’-fluoro-butyrophenon

- 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4’-fluorobutyrophenone

- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone

- 4-(4-hydroxy-4’-chloro-4-phenylpiperidino)-4’-fluorbutyrophenone

- 4-(4-hydroxy-4’-chloro-4-phenylpiperidino)-4’-fluorobutyrophenone

- 4-(4-Hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone

- Haloperidol solution

- 1-(3-p-Fluorobenzoylpropyl)-4-p-chloropheny

- 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone

- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-bu

- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone

- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone

- 4′-Fluoro-4-(4-hydroxy-4-p-hlorophenylpiperidino)butyrophenone

- ALDO

- Dozic

- Haldol

- haldol Decanoate

- Halol

- Linton

- Pernox

- r1625

- Sernas

- Sernel

- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4′-fluorobutyrophenone

- 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4′-fluorobutyrophenone

- Aloperidin

- Serenace

- Aloperidol

- Brotopon

- Eukystol

- Einalon S

- Halojust

- Uliolind

- Serenelfi

- Aloperidolo

- Vesalium

- Halopoidol

- Galoperidol

- Ulcolind

- Serenase

- Mixidol

- Halopal

- Lealgin compositum

- Peluces

- Keselan

- Bioperidolo

- Sigaperidol

- Haloperidolum

- Haldol Solutab

- Halosten

- Aloperidon

- Fortunan

- Halopidol

- Pekuces

- Halidol

- Aloperidolo [DCIT]

- Aloperidolo [Italian]

- 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)bu

- Picroside-III

- Neurodol

- cMAP_000037

- HALOPERIDOL [WHO-DD]

- Butirofenona, 4-[4-(p-clorofenil)-4-] hidroxipiperidino-4'-fluoro-

- AKOS000280660

- HALOPERIDOL [JAN]

- A899749

- NCGC00016234-01

- Tox21_110162

- Prestwick2_000115

- NCGC00015500-24

- DTXCID2014150

- Haloperidol for system suitability

- LNEPOXFFQSENCJ-UHFFFAOYSA-

- C21H23ClFNO2

- Einalon S (TN)

- 1-butanona, 4-[4-(4-clorofenil)-4-hidroxi-1-piperidinil]-1-(4-fluorofenil)-

- NCGC00015500-32

- Haldol (TN)

- Butyrophenone, 4'-fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-

- SR-01000003076

- Peluces (TN)

- KBio2_003909

- Haloperido

- Lopac-H-1512

- BRD-K67783091-001-04-8

- Prestwick1_000115

- NSC170973

- KBio2_001341

- 52-86-8

- .gamma.-[4-(p-Chlorphenyl)-4-hydroxpiperidino]-p-fluorbutyrophenone

- Bioperidolo (TN)

- NCGC00023875-05

- CHA71659

- McN-JR-1625

- 5-21-02-00377 (Beilstein Handbook Reference)

- NCGC00023875-09

- 1-(3-p-Fluorobenzoylpropil)-4-p-clorofenil-4-hidroxipiperidine 4

- Probes2_000296

- CCRIS 1630

- 1-(3-p-Fluorobenzoylpropyl)-4-p-chlorophenyl-4-hydroxypiperidine

- Probes1_000255

- AT13670

- HMS3712G12

- L000288

- Haloperidol, United States Pharmacopeia (USP) Reference Standard

- NCGC00015500-01

- NCGC00015500-04

- KBio1_000654

- BH166165

- NCGC00015500-02

- BPBio1_000144

- NCGC00015500-05

- R 1625

- HALOPERIDOL (EP MONOGRAPH)

- HMS2089M15

- gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorbutyrophenone

- Haloperidol (JP15/USP)

- CAS-52-86-8

- HALOPERIDOL (MART.)

- CS-1971

- Pms Haloperidol

- 4-[4-(para-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone

- HALOPERIDOL [USP IMPURITY]

- Haloperidol for peak identification

- KBioSS_002395

- NSC-615296

- haloperin

- Eukystol (TN)

- Peridol

- Spectrum3_000448

- STL417208

- gamma-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone

- 4'-Fluoro-4-(4-hydroxy-4-(4'-chlorophenyl)piperidino)butyrophenone

- Haloperidol (JP15/USP/INN)

- HALOPERIDOL [MI]

- Haloperidol, 1

- gamma-[4-(p-Chlorphenyl)-4-hydroxypiperidino]-p-fluorbutyrophenone

- BSPBio_002096

- NCGC00015500-15

- NSC 170973

- NCGC00023875-02

- NCGC00023875-07

- Aloperidin (TN)

- KBioGR_002390

- NCGC00015500-13

- AB00052008-22

- VESALIUM COMPONENT HALOPERIDOL

- Sigaperidol (TN)

- 4-(4-HYDROXY-4'-CHLORO-4-PHENYLPIPERIDINO)-4'-FLUORBUTYROPHENONE

- S1920

- AB00052008-21

- 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

- Haloperidol, European Pharmacopoeia (EP) Reference Standard

- AC-19691

- Halosten (TN)

- SW196557-4

- Oprea1_509923

- D0D1AL

- KBio2_004958

- BIDD:GT0128

- C21-H23-Cl-F-N-O2

- Haloperidolum [INN-Latin]

- HALOPERIDOL [ORANGE BOOK]

- WLN: T6NTJ A3VR DF& DQ DR DG

- McN-JR 1625

- SPBio_002069

- Butyrophenone 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-(6CI8CI)

- Dozix

- HALOPERIDOL (USP IMPURITY)

- NCGC00023875-04

- HALOPERIDOL [USAN]

- Haloperidol for peak identification, European Pharmacopoeia (EP) Reference Standard

- HMS2095G12

- C01814

- W-105791

- NCGC00015500-10

- BRN 0331267

- HALOPERIDOL [WHO-IP]

- MLS001146904

- Pharmakon1600-01500325

- HMS502A16

- SCHEMBL8264

- SBI-0050565.P004

- Q251347

- Z1590789254

- BRD-K67783091-001-05-5

- SR-01000003076-2

- Haloperidol, Pharmaceutical Secondary Standard; Certified Reference Material

- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one

- HY-14538

- HMS1568G12

- Biomol-NT_000035

- Haloperidol [USAN:USP:INN:BAN:JAN]

- 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one;propionate(HCl)

- 4'-Fluoro-4-(4-hydroxy-4-p-chlorophenylpiperidino)butyrophenone

- DTXSID4034150

- NCGC00015500-16

- AB00052008

- NCGC00015500-06

- J6292F8L3D

- HALOPERIDOL (USP MONOGRAPH)

- HSDB 3093

- Spectrum5_000788

- D00136

- FT-0669100

- PS14 - Haloperidol

- gamma-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone

- 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

- SPECTRUM1500325

- EINECS 200-155-6

- HALOPERIDOL COMPONENT OF VESALIUM

- R-1625

- 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-

- HMS1920D03

- FT-0697842

- KBio2_002390

- Serenace (TN)

- 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy- 1-piperidinyl]-1-(4-fluorophenyl)-

- BRD-K67783091-003-03-6

- KBioGR_000980

- Prestwick0_000115

- HALOPERIDOL [INN]

- NCGC00015500-09

- QTL1_000042

- SPBio_001236

- Duraperidol (TN)

- HALOPERIDOL (USP-RS)

- CHEMBL54

- LS-48311

- HALOPERIDOL [USP MONOGRAPH]

- BSPBio_000130

- Tox21_110162_1

- Brotopon (TN)

- KBio3_001316

- HALOPERIDOL [HSDB]

- InChI=1/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

- Keselan (TN)

- NCGC00261268-01

- DB00502

- Serenase (TN)

- HMS2234P08

- BDBM21398

- UNII-J6292F8L3D

- Spectrum2_001268

- AC250

- NINDS_000654

- Dozic (TN)

- 177716-59-5

- Haloperidol decanoate impurity, haloperidol-

- 4-(4-Hydroxy-4''''-chloro-4-phenylpiperidino)-4''''-fluorobutyrophenone

- AB00052008_23

- HALOPERIDOLUM [WHO-IP LATIN]

- Haloperidol 1.0 mg/ml in Methanol

- EU-0100583

- haloperidol-

- KBio3_002869

- CCG-39111

- KBioSS_001341

- SMR000058303

- BPBio1_001231

- Novo-Peridol

- SDCCGSBI-0050565.P005

- HMS2091J09

- NCGC00023875-08

- Haloperidol [USAN:INN:BAN:JAN]

- Tox21_300475

- HALOPERIDOL [EP MONOGRAPH]

- NSC-757054

- SR-01000003076-11

- Apo-Haloperidol

- NCGC00015500-19

- NCGC00015500-03

- HALOPERIDOL DECANOATE IMPURITY G [EP IMPURITY]

- .gamma.-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone

- STR04750

- CCG-36042

- McM-JR-1625

- Haldol La

- NCGC00015500-07

- VU0239704-10

- Lopac0_000583

- H 1512

- NCGC00023875-06

- HALOPERIDOL [VANDF]

- LP00583

- 4'-Fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidinyl)butyrophenone

- HMS3370H11

- KBio2_007526

- Spectrum4_000570

- Haloperidol, 1mg/ml in Methanol

- 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4''''-fluorobutyrophenone

- 1-Butanone, 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-

- Linton (TN)

- AB00052008_24

- Spectrum_000861

- Haloperidol (Haldol)

- Prestwick3_000115

- HALOPERIDOL [USP-RS]

- Haloperidol (JP17/USP/INN)

- GTPL86

- Opera_ID_446

- BCP33202

- 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone

- NCGC00015500-17

- MLS000028450

- CHEBI:5613

- Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-

- Tox21_500583

- Haloperidol [USAN:BAN:INN:JAN]

- gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone

- NSC 615296

- 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidyl)-1-(4-fluorophenyl)-butan-1-one

- Prestwick_250

- Duraperidol

- MRF-0000027

- NSC757054

- 4'-Fluoro-4-[4-hydroxy-4-(4'-chlorophenyl)piperidino]butyrophenone

- HMS3261F08

- KBio2_006477

- Haloperidol for system suitability, European Pharmacopoeia (EP) Reference Standard

- HALOPERIDOL [MART.]

- Butyrophenone, 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-

- FT-0669101

- N05AD01

- NSC-170973

- Epoxy resins

- HALOPERIDOL DECANOATE IMPURITY, HALOPERIDOL- [USP IMPURITY]

- DivK1c_000654

- SC 170973

- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one

- Tocris-0931

- SR-01000003076-8

- Haloperidol, powder

- NCGC00015500-12

- NCGC00015500-14

- H0912

- NCGC00015500-11

- IDI1_000654

- NSC615296

- HMS3657I13

- NCGC00015500-08

- NCGC00254503-01

- starbld0018801

- NS00010402

- SY052276

- MDMO-PPV

- Haloperidol (USAN:USP:INN:BAN:JAN)

- Haloperidolum (INN-Latin)

- MFCD00051423

- Poly[2-methoxy-5-(3 inverted exclamation marka,7 inverted exclamation marka-dimethyloctyloxy)-1,4-phenylenevinylene]

- light-emitting polymer

- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl) -1-butanone

- BRD-K67783091-003-07-7

- BRD-K67783091-001-25-3

- Haloperidol (JP18/USP/INN)

- DA-74000

- Samarium(III) acetylacetonate xhydrate

- BRD-K67783091-001-26-1

-

- MDL: MFCD00051423

- インチ: 1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

- InChIKey: LNEPOXFFQSENCJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C1(C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])C([H])([H])C(C2C([H])=C([H])C(=C([H])C=2[H])F)=O)C([H])([H])C1([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 375.14000

- どういたいしつりょう: 375.14

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 3.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 色と性状: 透明無色溶液、無臭

- 密度みつど: 1.3 g/cm3 (20oC)

- ゆうかいてん: 152 °C

- ふってん: 529°C

- フラッシュポイント: 273.8°C

- ようかいど: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 0.39 mg/mL

- PSA: 40.54000

- LogP: 4.36350

- じょうきあつ: 5.07E-12mmHg at 25°C

- ようかいせい: クロロホルム、メタノール、アセトン、ベンゼン、希酸に溶けやすいようかいど in water is 1.4mg/100ml.

- 酸性度係数(pKa): 8.3(at 25℃)

- マーカー: 4598

Haloperidol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H315,H317,H319,H335,H361

- 警告文: P261,P280,P281,P301+P310,P305+P351+P338

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 60-61-25-36/37/38-43

- セキュリティの説明: S53-S26-S36/37/39-S45

- RTECS番号:EU1575000

-

危険物標識:

- 危険レベル:6.1(b)

- 包装等級:III

- 危険レベル:6.1(b)

- どくせい:LD50 orally in rats: 165 mg/kg (Goldenthal); i.p. in mice: 60 mg/kg (Collins, Horlington)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:6.1(b)

- 包装カテゴリ:III

- 包装グループ:III

- リスク用語:R60; R61; R25; R36/37/38; R43

Haloperidol 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Haloperidol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Axon Medchem | 3610-2 x 50 mg |

Haloperidol |

52-86-8 | 99% | 2 x 50 mg |

€80.00 | 2023-07-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0912-25G |

Haloperidol |

52-86-8 | >98.0%(T)(HPLC) | 25g |

¥1380.00 | 2024-04-16 | |

| ChemScence | CS-1971-100mg |

Haloperidol |

52-86-8 | 99.77% | 100mg |

$66.0 | 2022-04-27 | |

| LKT Labs | H0142-5 g |

Haloperidol |

52-86-8 | ≥95% | 5g |

$92.50 | 2023-07-11 | |

| BAI LING WEI Technology Co., Ltd. | M04089-5g |

Haloperidol |

52-86-8 | 99% | 5g |

¥ 1078 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H-030-1ML |

52-86-8 | 1ML |

¥461.21 | 2023-01-17 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1724-400MG |

52-86-8 | 400MG |

¥2002.89 | 2023-01-14 | |||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0025-1 mL * 10 mM (in DMSO) |

Haloperidol |

52-86-8 | 99.76% | 1 mL * 10 mM (in DMSO) |

¥ 353 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0025-100mg |

Haloperidol |

52-86-8 | 99.76% | 100mg |

¥ 319 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H-030-1ML |

Haloperidol solution |

52-86-8 | 1ml |

¥461.21 | 2023-05-01 |

Haloperidol 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem. 2021 12 1894

-

Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093

-

Maria Azmanova,Ana?s Pitto-Barry,Nicolas P. E. Barry Med. Chem. Commun. 2018 9 759

-

Hebaalla Agha,Christopher R. McCurdy RSC Med. Chem. 2021 12 154

-

Kathleen A. Fitzgerald,Kamil Rahme,Jianfeng Guo,Justin D. Holmes,Caitriona M. O'Driscoll J. Mater. Chem. B 2016 4 2242

-

Yaowen Liu,Tian Xia,Jiaojun Wei,Qingjie Liu,Xiaohong Li Nanoscale 2017 9 4950

-

Felicity Heath,Amy Newman,Chiara Clementi,Gianfranco Pasut,Hong Lin,Gary J. Stephens,Benjamin J. Whalley,Helen M. I. Osborn,Francesca Greco Polym. Chem. 2016 7 7204

-

Geancarlo Zanatta,Mauricélio Bezerra da Silva,José J. A. da Silva,Regina C. R. dos Santos,Francisco A. M. Sales,Carmem Gottfried,Ewerton W. S. Caetano,Valder N. Freire New J. Chem. 2018 42 13629

-

Tomoyuki Kaneko,Kensuke Kojima,Kenji Yasuda Analyst 2007 132 892

-

10. Cysteamine hydrochloride protected carbon dots as a vehicle for the efficient release of the anti-schizophrenic drug haloperidolSunil Pandey,Ashmi Mewada,Mukeshchand Thakur,Arun Tank,Madhuri Sharon RSC Adv. 2013 3 26290

Haloperidolに関する追加情報

Haloperidol (CAS No. 52-86-8): An Overview of Its Properties, Applications, and Recent Research

Haloperidol (CAS No. 52-86-8) is a well-known antipsychotic medication that has been widely used in the treatment of various psychiatric disorders, particularly schizophrenia. This compound belongs to the butyrophenone class of antipsychotics and is known for its potent dopamine D2 receptor antagonism, which is the primary mechanism responsible for its therapeutic effects. In this comprehensive overview, we will delve into the chemical properties, pharmacological actions, clinical applications, and recent research advancements related to Haloperidol.

Chemical Properties and Structure

Haloperidol has the chemical formula C21H23ClF3N2O2S and a molecular weight of 411.94 g/mol. It is a white to off-white crystalline powder that is soluble in water and most organic solvents. The compound's structure includes a butyrophenone core with a substituted phenyl ring and a fluorinated side chain, which contributes to its high lipophilicity and ability to cross the blood-brain barrier efficiently. This unique structure allows Haloperidol to bind selectively to dopamine D2 receptors in the brain, thereby modulating neurotransmitter activity.

Pharmacological Actions

The primary pharmacological action of Haloperidol is its potent antagonism of dopamine D2 receptors. By blocking these receptors, Haloperidol reduces the excessive dopaminergic activity that is often associated with psychotic symptoms such as delusions, hallucinations, and disorganized thinking. Additionally, Haloperidol has some affinity for serotonin 5-HT2A receptors and alpha-adrenergic receptors, which may contribute to its broader spectrum of therapeutic effects.

Clinical Applications

Haloperidol is primarily used in the treatment of schizophrenia and other psychotic disorders. It is effective in reducing both positive symptoms (e.g., hallucinations and delusions) and negative symptoms (e.g., social withdrawal and apathy). The drug is also used off-label for managing acute agitation, delirium, and Tourette syndrome. In pediatric populations, Haloperidol has been used to treat severe behavioral problems in children with developmental disorders.

Dosing and Administration

The dosing of Haloperidol varies depending on the specific condition being treated and the patient's individual response. For schizophrenia, the typical starting dose is 0.5 to 5 mg per day, which can be titrated up to a maximum of 20 mg per day as needed. In acute agitation or delirium, higher doses (up to 10 mg) may be administered intramuscularly for rapid onset of action. It is important to monitor patients closely for side effects such as extrapyramidal symptoms (EPS), tardive dyskinesia, and QT interval prolongation.

Safety and Side Effects

Haloperidol, like other antipsychotics, can cause a range of side effects. Common side effects include extrapyramidal symptoms (EPS), such as tremors, rigidity, and akathisia. Long-term use can lead to tardive dyskinesia, an irreversible movement disorder characterized by involuntary movements of the face, tongue, and limbs. Other potential side effects include sedation, weight gain, hyperprolactinemia (elevated levels of prolactin), and QT interval prolongation on electrocardiogram (ECG). Regular monitoring by healthcare providers is essential to manage these side effects effectively.

In recent years, significant research has been conducted to better understand the mechanisms of action and potential new applications of Haloperidol . One area of focus has been the role of Haloperidol in neuroinflammation and oxidative stress. Studies have shown that Haloperidol may have anti-inflammatory properties by modulating microglial activation in the brain (Smith et al., 2021). This finding suggests that Haloperidol could have additional therapeutic benefits beyond its primary use as an antipsychotic. Another area of interest is the use of Haloperidol in combination with other medications to enhance treatment outcomes. A recent clinical trial evaluated the efficacy of combining Haloperidol with an NMDA receptor antagonist in treating refractory schizophrenia (Johnson et al., 2020). The results indicated that this combination therapy was more effective than monotherapy in reducing symptom severity and improving cognitive function. Furthermore, researchers are exploring novel delivery systems for Haloperidol to improve patient compliance and reduce side effects. A study published in 2021 investigated the use of nanoparticle formulations to deliver Haloperidol directly to brain tissues (Lee et al., 2021). The results showed that this approach significantly reduced systemic exposure while maintaining therapeutic levels in the brain, potentially minimizing side effects such as EPS. p >

< p >In summary ,< strong > Haloperidol strong > ( CAS No . 52-86-8 ) remains a cornerstone medication in the treatment of schizophrenia and other psychotic disorders . Its unique chemical structure , potent dopamine D2 receptor antagonism , and broad spectrum of therapeutic effects make it an invaluable tool in clinical practice . Ongoing research continues to uncover new insights into its mechanisms of action , potential new applications , and innovative delivery methods , further enhancing its role in modern psychiatry . p >

article >

response >

52-86-8 (Haloperidol) 関連製品

- 5786-21-0(Clozapine)

- 1189986-59-1(Haloperidol-d4)

- 50-53-3(Chlorpromazine)

- 132539-06-1(Olanzapine)

- 1261969-66-7(2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid)

- 1804357-99-0(Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate)

- 536701-82-3(ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate)

- 1396811-83-8(3,3-diphenyl-N-[6-(piperidin-1-yl)pyrimidin-4-yl]propanamide)

- 1805698-46-7(Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate)

- 923514-64-1(1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one)